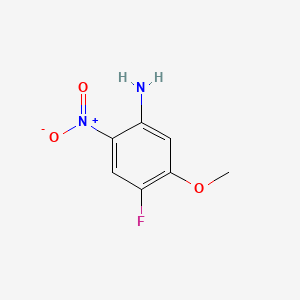

4-Fluoro-5-methoxy-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 | |

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 | |

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides an in-depth overview of the physical and chemical properties of 4-Fluoro-2-methoxy-5-nitroaniline (CAS RN: 1075705-01-9) . It is important to note that the requested compound, 4-Fluoro-5-methoxy-2-nitroaniline, is an isomer for which publicly available scientific data is scarce. Due to the high potential for nomenclature confusion between these isomers, this document focuses on the well-characterized 4-Fluoro-2-methoxy-5-nitroaniline.

Core Physical and Chemical Properties

4-Fluoro-2-methoxy-5-nitroaniline is a solid organic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, notably the anticancer drug Mereletinib.[1][2] Its molecular structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, a nitro group, and an aniline functional group.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of 4-Fluoro-2-methoxy-5-nitroaniline.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O₃ | [1][3][4] |

| Molecular Weight | 186.14 g/mol | [1][3][5][6][7] |

| Appearance | Light yellow to brown powder or crystals | |

| Melting Point | 128-132 °C | |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [8] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |

| Purity | Typically ≥97% | [3] |

| CAS Registry Number | 1075705-01-9 | [3][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures for determining the melting point and solubility of organic compounds are applicable.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus using the capillary method.[10][11]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Fluoro-2-methoxy-5-nitroaniline is packed into a capillary tube to a height of 2-3 mm.[12] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[12] For a pure compound, this range is typically narrow.[10]

Solubility Determination

The solubility of 4-Fluoro-2-methoxy-5-nitroaniline in various solvents can be qualitatively determined through systematic testing.[13][14]

Methodology:

-

Initial Solvent Testing (Water): To a test tube containing approximately 0.1 g of the compound, 3 mL of water is added in portions with vigorous shaking.[13] Observe if the solid dissolves.

-

Organic Solvent Testing: If the compound is insoluble in water, its solubility is tested in various organic solvents (e.g., ethanol, acetone, diethyl ether) using the same procedure.[1][13]

-

Aqueous Acid/Base Testing: To determine the presence of acidic or basic functional groups, solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl is tested for water-insoluble compounds.[14][15]

-

Observation: The compound is classified as soluble if it completely dissolves in the solvent.

Synthesis Protocol

Several methods for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline have been reported. A common approach involves the nitration of 4-fluoro-2-methoxyaniline.[2][16][17][18]

Methodology:

-

Reaction Setup: 4-Fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C in a reaction vessel.[16]

-

Nitration: A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is slowly added to the reaction mixture while maintaining the temperature at -15°C. The mixture is stirred for 2 hours at this temperature.[16]

-

Workup: The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 with NaOH.[16]

-

Isolation: The resulting precipitate is collected by filtration to yield 4-Fluoro-2-methoxy-5-nitroaniline as a yellow solid.[16]

Mandatory Visualizations

Role in Pharmaceutical Synthesis

4-Fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of Mereletinib, an EGFR kinase inhibitor for cancer treatment.[1] The following diagram illustrates this synthetic pathway.

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. zhishangbio.com [zhishangbio.com]

- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-fluoro-2-Methoxy-5-nitroaniline CAS#: 1075705-01-9 [m.chemicalbook.com]

- 9. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Page loading... [guidechem.com]

- 17. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 18. sfdchem.com [sfdchem.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9), a key chemical intermediate in modern pharmaceutical synthesis. This document details its chemical structure, bonding characteristics, physicochemical properties, and established experimental protocols for its synthesis. Particular emphasis is placed on its role as a critical building block in the development of targeted cancer therapies.

Note: The structural isomer 4-Fluoro-5-methoxy-2-nitroaniline is distinct from the subject of this guide. The vast majority of published research and industrial application, particularly in drug development, pertains to the 4-Fluoro-2-methoxy-5-nitroaniline isomer due to its role in the synthesis of kinase inhibitors.

Core Chemical Structure and Bonding

4-Fluoro-2-methoxy-5-nitroaniline is a substituted aniline derivative with a molecular formula of C₇H₇FN₂O₃.[1] The core of the molecule is a benzene ring, which imparts aromatic character and planarity. The electronic properties of the ring are significantly influenced by the attached functional groups:

-

Amino Group (-NH₂): An activating, electron-donating group.

-

Methoxy Group (-OCH₃): An activating, electron-donating group.[2]

-

Fluoro Group (-F): A deactivating, electron-withdrawing group due to its high electronegativity, but a weak ortho-, para-director.

-

Nitro Group (-NO₂): A strongly deactivating, electron-withdrawing group.[2]

This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic profile, making the molecule a versatile reagent in organic synthesis.[2] The interplay between these groups dictates the molecule's reactivity, particularly in substitution reactions.

Caption: Chemical structure of 4-Fluoro-2-methoxy-5-nitroaniline.

Physicochemical and Spectroscopic Data

The key identifiers and properties of 4-Fluoro-2-methoxy-5-nitroaniline are summarized below. This data is essential for characterization, quality control, and experimental design.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [1] |

| CAS Number | 1075705-01-9 | [1][2] |

| Molecular Formula | C₇H₇FN₂O₃ | [1] |

| Molecular Weight | 186.14 g/mol | [1][2] |

| InChIKey | FYSIGSQCZXQTIH-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Light yellow to brown powder/crystal | [3][4] |

| Melting Point | 128-132 °C | [3][4] |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [3] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.31 ± 0.10 | [3][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) |[3][5] |

Table 3: Spectroscopic Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectrum available, consistent with the proposed structure. A representative spectrum shows signals at δ 7.39 (d), 6.63 (d), 3.94 (s), and 3.90 (broad). | [6][7] |

| ¹³C NMR | Spectrum available for structural confirmation. | [6] |

| IR Spectroscopy | Spectrum available for functional group identification. | [6] |

| Mass Spectrometry | Spectrum available for molecular weight and fragmentation pattern analysis. | [6] |

| HPLC / LC-MS / UPLC | Analytical documentation available from commercial suppliers for purity assessment. |[8] |

Role in Drug Development and Synthesis Pathways

4-Fluoro-2-methoxy-5-nitroaniline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or key intermediate in the synthesis of complex APIs.[9][10] Its most notable application is in the preparation of Osimertinib and Mereletinib, potent kinase inhibitors used in oncology.[2][11] The structure of this aniline provides a pre-functionalized scaffold that simplifies the total synthesis of these drugs.

Caption: Role of 4-Fluoro-2-methoxy-5-nitroaniline in synthesizing kinase inhibitors.

Experimental Protocols

Several synthetic routes to 4-Fluoro-2-methoxy-5-nitroaniline have been established, ranging from traditional batch processes to modern continuous flow methodologies.

Protocol 1: Batch Nitration of 4-Fluoro-2-methoxyaniline

This method involves the direct nitration of the aniline precursor.

Materials:

-

4-Fluoro-2-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) or Fuming Nitric Acid

-

Ice water

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C to 0 °C).[3][7]

-

Slowly add the nitrating agent (e.g., a solution of potassium nitrate in concentrated H₂SO₄ or fuming nitric acid) dropwise, maintaining the low temperature.[3][7]

-

Stir the reaction mixture for several hours at the controlled temperature.[3][7]

-

Pour the reaction mixture carefully into a beaker of ice water.[7]

-

Neutralize the mixture by adding a base (e.g., NaOH solution) to adjust the pH to approximately 8.0-9.0, which will precipitate the product.[7]

-

Filter the resulting solid, wash with water, and dry to obtain the crude 4-fluoro-2-methoxy-5-nitroaniline.[7]

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Continuous Flow Synthesis (Telescoped Acetylation and Nitration)

Continuous flow chemistry offers enhanced safety and scalability for energetic reactions like nitration.[12] This protocol describes the synthesis of the N-acetylated intermediate, which is then deprotected in a subsequent batch step to yield the final product.[12][13]

Caption: Workflow for telescoped continuous flow synthesis.

Procedure Outline:

-

Feed Preparation: Prepare three separate feed solutions: (1) 4-fluoro-2-methoxyaniline in acetic acid, (2) acetic anhydride, and (3) a nitrating mixture (e.g., fuming nitric acid and oleum).[13]

-

Acetylation Step: Pump Feed 1 and Feed 2 into a T-mixer and then through a heated reactor coil. The residence time is controlled by the flow rate and coil length to ensure complete acetylation.[12]

-

Nitration Step: The output from the first reactor is mixed with the nitrating mixture (Feed 3) in a second T-mixer. This mixture then flows through a second, temperature-controlled reactor coil to perform the nitration.[12]

-

Work-up: The output stream containing N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is collected.

-

Deprotection: The collected intermediate is subjected to a standard batch deprotection reaction (e.g., heating with hydrochloric acid) to remove the acetyl group, yielding the final product, 4-fluoro-2-methoxy-5-nitroaniline.[11]

Safety and Handling

4-Fluoro-2-methoxy-5-nitroaniline is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C).[3][5]

References

- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-fluoro-2-Methoxy-5-nitroaniline CAS#: 1075705-01-9 [m.chemicalbook.com]

- 6. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 9. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Fluoro-5-methoxy-2-nitroaniline (CAS: 1075705-01-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluoro-5-methoxy-2-nitroaniline, a key chemical intermediate with the CAS number 1075705-01-9. This document consolidates critical information regarding its chemical and physical properties, safety data, and detailed experimental protocols for its synthesis. Furthermore, this guide highlights its significant role in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapeutics. Visual representations of synthetic pathways are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a specialty aromatic amine that has garnered significant attention in medicinal chemistry and drug development. Its unique molecular structure, featuring fluorine, methoxy, and nitro functional groups, makes it a versatile building block for the synthesis of complex bioactive molecules.[1] The presence of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro group serves as a reactive site for further chemical modifications. This compound is primarily recognized as a crucial intermediate in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E kinase, which is implicated in various cancers.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1075705-01-9 | [2][3][4][5][6] |

| Molecular Formula | C₇H₇FN₂O₃ | [1][2][6][7] |

| Molecular Weight | 186.14 g/mol | [1][2][6][7] |

| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [5][7] |

| Synonyms | 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine | [4] |

| Appearance | Light yellow to brown powder/crystal | [1][3][5] |

| Melting Point | 128.0 to 132.0 °C | [3][8][9] |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [8][9] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [8][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | |

| Purity | >95% - >98% (GC) | [3][4][5] |

| Storage Temperature | Refrigerator (2-8 °C) under inert gas (Nitrogen or Argon).[5][8][9] |

Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P201: Obtain special instructions before use. |

| H315: Causes skin irritation | P202: Do not handle until all safety precautions have been read and understood. |

| H319: Causes serious eye irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H335: May cause respiratory irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H341: Suspected of causing genetic defects[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501: Dispose of contents/container to an approved waste disposal plant.[3] |

This information is derived from available safety data sheets and should be supplemented with a comprehensive institutional safety review before handling.[3][5]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following are detailed methodologies for common laboratory-scale synthesis.

Method 1: Nitration of N-acetylated 4-fluoro-2-methoxyaniline

This method involves the protection of the amine group, followed by nitration and deprotection.

Step A: Acetylation of 4-fluoro-2-methoxyaniline

-

In a dry round bottom flask, add 4-fluoro-2-methoxyaniline (380 g) to acetic acid (950 ml).

-

Stir the reaction mass at 25-30°C for 10-15 minutes.

-

Slowly add acetic anhydride (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.

-

Heat the reaction mass to 90°C and stir at this temperature for 3.0-5.0 hours.

-

Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.

-

Filter the resulting solid and wash it with water (300 ml).

-

Extract the reaction mass with ethyl acetate (2000 ml) to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.[10]

Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

-

In a dry round bottom flask, add sulfuric acid (1025 ml) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 g).

-

Cool the reaction mass to 0°C.

-

Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours.

-

Stir the mixture at 0°C for 1.0-2.0 hours.

-

Slowly decompose the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.

-

Continue stirring at 25-35°C for 3.0 hours.

-

Filter the solid, wash with water (1000 ml), and dry at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Yield: 400 g; 78.30%).[10]

Step C: Deprotection to 4-fluoro-2-methoxy-5-nitroaniline

-

In a clean and dry round bottom flask, add methanol (400 ml) and N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g).

-

Add hydrochloric acid to the reaction mass at 25-35°C.

-

Heat the reaction mass to reflux and stir for 3.0-5.0 hours.

-

After the reaction, adjust the pH to 9.0 with NaOH solution.

-

Extract the product with ethyl acetate (2000 ml).

-

Wash the organic layer with a brine solution and dry over sodium sulfate.

-

Distill the solvent under vacuum.

-

Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.

-

Filter the solid, wash with petroleum ether (250 ml), and dry at 50-60°C for 3-5 hours to obtain 4-fluoro-2-methoxy-5-nitroaniline (Yield: 240 g; 73.55%).[11]

Method 2: Direct Nitration of 4-fluoro-2-methoxyaniline

This method involves the direct nitration of the starting material under controlled conditions.

-

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C.[12]

-

Ensure the solid is completely dissolved in the mixture.[12]

-

Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid.[12]

-

Continue stirring for 2 hours at this temperature.[12]

-

Pour the reaction mixture into ice water.[12]

-

Adjust the pH to 8.0-9.0 with NaOH.[12]

-

Stir vigorously to precipitate the solid.[12]

-

Filter the yellow solid to obtain 4-fluoro-2-methoxy-5-nitroaniline (22.0g, 83.7% yield).[12]

Method 3: Synthesis from 2,4-difluoro-5-nitroaniline

This method utilizes a nucleophilic substitution reaction.

-

Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).[11]

-

Add sodium methoxide (1.30 g, 24 mmol) at room temperature.[11]

-

Stir the reaction for 48 hours.[11]

-

After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL).[11]

-

Combine the organic phases and wash with saturated brine (100 mL).[11]

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.[11]

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether: ethyl acetate = 6:1) to obtain a red solid (3.26 g, 87.6% yield).[11]

Visualizing the Synthesis: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of this compound via N-acetylation.

Caption: Workflow for the direct nitration synthesis of this compound.

Caption: Workflow for the synthesis from 2,4-difluoro-5-nitroaniline.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Mereletinib.[1] Mereletinib is a potent inhibitor of the mutant BRAFV600E kinase, a driver mutation in several cancers. The synthesis of Mereletinib involves a series of chemical reactions where this compound provides the core scaffold, which is subsequently modified to build the final active pharmaceutical ingredient.[1] The structural features of this intermediate are critical for achieving the desired therapeutic activity in the final drug molecule.[1] Its use underscores the importance of specialized chemical building blocks in the development of targeted therapies.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic protocols. Its critical role in the synthesis of the anticancer agent Mereletinib highlights its significance in the field of medicinal chemistry and drug development. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its safe handling and effective utilization in synthetic applications. The continued exploration of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]

- 3. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | FF32999 [biosynth.com]

- 7. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sfdchem.com [sfdchem.com]

- 9. 4-fluoro-2-Methoxy-5-nitroaniline CAS#: 1075705-01-9 [m.chemicalbook.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

Spectroscopic Analysis of 4-Fluoro-2-methoxy-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the spectroscopic data available for the compound 4-fluoro-2-methoxy-5-nitroaniline. It is important to note that while the request specified data for 4-Fluoro-5-methoxy-2-nitroaniline, a comprehensive search of available scientific literature and databases did not yield experimental ¹H NMR or ¹³C NMR data for this specific isomer. Instead, this document presents the available data for the closely related and more extensively documented isomer, 4-fluoro-2-methoxy-5-nitroaniline . This information is crucial for researchers engaged in the synthesis, characterization, and application of this compound, which serves as a significant intermediate in pharmaceutical development.

Spectroscopic Data

The following tables summarize the reported ¹H NMR spectroscopic data for 4-fluoro-2-methoxy-5-nitroaniline. Unfortunately, no experimental ¹³C NMR data was found in the public domain for this compound.

Table 1: ¹H NMR Spectroscopic Data for 4-fluoro-2-methoxy-5-nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 | Doublet (d) | 7.2 | 1H | Ar-H |

| 6.63 | Doublet (d) | 12.4 | 1H | Ar-H |

| 3.94 | Singlet (s) | - | 3H | -OCH₃ |

| 3.90 | Broad | - | 2H | -NH₂ |

Solvent: CDCl₃

Experimental Protocols

While a specific, detailed experimental protocol for the acquisition of the above NMR data is not explicitly provided in the source literature, a general procedure for the synthesis and characterization of 4-fluoro-2-methoxy-5-nitroaniline can be outlined. This provides context for the sample preparation that would have been used for spectroscopic analysis.

General Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

One reported method involves the nitration of 4-fluoro-2-methoxyaniline. A typical procedure is as follows:

-

Dissolution: 4-fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C.

-

Nitration: A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is slowly added to the mixture, maintaining the temperature below 10°C.

-

Reaction: The mixture is stirred for several hours at a controlled temperature.

-

Work-up: The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 with a base such as NaOH to precipitate the product.

-

Purification: The resulting solid is filtered, washed, and can be further purified by recrystallization or chromatography to yield the final product.

Following synthesis and purification, a sample would be prepared for NMR analysis by dissolving a small amount of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like 4-fluoro-2-methoxy-5-nitroaniline.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer: The information provided is based on publicly available data for 4-fluoro-2-methoxy-5-nitroaniline. The absence of data for this compound in the searched literature does not definitively mean it has never been synthesized or characterized, but rather that such data is not readily accessible in the public domain. Researchers are advised to verify information from primary sources.

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline

A Note on Isomeric Specificity: This guide addresses the chemical compound 4-Fluoro-2-methoxy-5-nitroaniline. While the initial request specified 4-Fluoro-5-methoxy-2-nitroaniline, the preponderance of available scientific literature and chemical databases pertains to the 4-Fluoro-2-methoxy-5-nitroaniline isomer. Both isomers possess the same molecular formula and molecular weight. The information herein is presented for the more extensively documented 4-Fluoro-2-methoxy-5-nitroaniline.

This technical document provides a comprehensive overview of 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-Fluoro-2-methoxy-5-nitroaniline is a substituted aniline with the chemical formula C₇H₇FN₂O₃.[1][2] It presents as a solid, often in the form of a light yellow to brown powder or crystals.[3] While it has limited solubility in water, it is soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₃ | [1][2][4][5][6] |

| Molecular Weight | 186.14 g/mol | [1][2][4][5][6] |

| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [2] |

| CAS Number | 1075705-01-9 | [2][6] |

| Melting Point | 130 °C | [3] |

| Boiling Point (Predicted) | 354.8±37.0 °C | [3] |

| Density (Predicted) | 1.412±0.06 g/cm³ | [3] |

| Appearance | Light yellow to Brown powder to crystal | [3] |

Experimental Protocols: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of 4-Fluoro-2-methoxy-5-nitroaniline is well-documented, with several methods reported in the literature. A common approach involves the nitration of a protected 4-fluoro-2-methoxyaniline derivative.

Method 1: Nitration of 4-fluoro-2-methoxyaniline

This protocol involves the direct nitration of 4-fluoro-2-methoxyaniline using a nitrating agent in the presence of a strong acid.

-

Reactants:

-

4-fluoro-2-methoxyaniline

-

Concentrated sulfuric acid

-

Potassium nitrate

-

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C, ensuring complete dissolution.[7]

-

Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid, maintaining the low temperature.[7]

-

Continue stirring the reaction mixture for 2 hours at this temperature.[7]

-

Pour the reaction mixture into ice water.[7]

-

Adjust the pH to 8.0-9.0 with NaOH to precipitate the solid product.[7]

-

Filter the precipitate to obtain the yellow solid 4-fluoro-2-methoxy-5-nitroaniline.[7]

-

Method 2: Synthesis from N-(4-fluoro-2-methoxyphenyl)acetamide

This multi-step process involves the protection of the aniline, followed by nitration and deprotection.

-

Step A: Acetylation of 4-fluoro-2-methoxyaniline

-

In a dry round bottom flask, add acetic acid and 4-fluoro-2-methoxyaniline.[8]

-

Slowly add acetic anhydride to the reaction mixture at 25-35°C over 1-2 hours.[8]

-

Heat the reaction mixture to 90°C and stir for 3-5 hours.[8]

-

Decompose the reaction mass in water and stir for 1-2 hours to precipitate the N-(4-fluoro-2-methoxyphenyl)acetamide.[8]

-

Filter and wash the solid with water.[8]

-

-

Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

-

In a dry round bottom flask, add sulfuric acid and N-(4-fluoro-2-methoxyphenyl)acetamide and cool to 0°C.[8]

-

Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir for 1-2 hours.[8]

-

Slowly pour the reaction mass into chilled water and stir for 1-2 hours to precipitate the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[8]

-

Filter, wash with water, and dry the solid.[8]

-

-

Step C: Deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline

-

In a clean, dry round bottom flask, add methanol and N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[8]

-

Add hydrochloric acid to the reaction mass at 25-35°C.[8]

-

Heat the mixture to reflux and stir for 3-5 hours.[8]

-

Distill off the solvent under vacuum and cool the residue to 10°C to crystallize the product.[8]

-

Filter the solid and redissolve it in water. Adjust the pH to 9.0 with NaOH solution.[8]

-

Extract the product with ethyl acetate. The organic layer is then washed with a brine solution and dried over sodium sulfate.[9]

-

Removal of the solvent yields the final product.

-

Applications in Drug Development

4-Fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of various active pharmaceutical ingredients. Notably, it serves as a key intermediate in the preparation of Mereletinib, an inhibitor of the mutant BRAFV600E kinase, which is under investigation for the treatment of certain cancers.[1] It is also used in the synthesis of Osimertinib, another important anticancer therapeutic.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, highlighting the key stages of protection, nitration, and deprotection.

Caption: Synthesis workflow of 4-Fluoro-2-methoxy-5-nitroaniline.

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sfdchem.com [sfdchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]

- 6. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile of 4-Fluoro-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-5-methoxy-2-nitroaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine the solubility profile through established experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide summarizes the known qualitative solubility information and provides a detailed methodology for quantitative solubility determination.

Solubility Data

Currently, there is a lack of published quantitative solubility data for this compound. The following table summarizes the available qualitative information and serves as a template for recording experimentally determined quantitative data.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| N,N-Dimethylformamide | 73.09 | 6.4 | Very Soluble[1] | Data to be determined | Specify |

| Methanol | 32.04 | 5.1 | Soluble[1] | Data to be determined | Specify |

| Ethanol | 46.07 | 4.3 | Soluble[2] | Data to be determined | Specify |

| Acetone | 58.08 | 4.3 | Soluble[2] | Data to be determined | Specify |

| Glacial Acetic Acid | 60.05 | 6.2 | Sparingly Soluble[1] | Data to be determined | Specify |

| Chloroform | 119.38 | 4.1 | Very Slightly Soluble[1] | Data to be determined | Specify |

| Water | 18.02 | 10.2 | Practically Insoluble[1][2] | Data to be determined | Specify |

Experimental Protocol: Isothermal Saturation Method

The following protocol describes the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Pipettes and other standard laboratory glassware

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the dissolved this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility ( g/100 mL) = Concentration from calibration curve (g/mL) × Dilution factor × 100

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

In-Depth Technical Guide: Material Safety Data Sheet for 4-Fluoro-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Fluoro-5-methoxy-2-nitroaniline (also known as 4-Fluoro-2-methoxy-5-nitroaniline), a key intermediate in organic synthesis and pharmaceutical development.[1] The information is presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, experimental context, and visual representations of key safety information and workflows.

Physicochemical and Identification Data

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling and use in research and development.

| Property | Value |

| Chemical Name | 4-Fluoro-2-methoxy-5-nitroaniline |

| Synonyms | This compound, 4-Fluoro-2-methoxy-5-nitrobenzenamine |

| CAS Number | 1075705-01-9 |

| Molecular Formula | C7H7FN2O3 |

| Molecular Weight | 186.14 g/mol [2] |

| Appearance | Light yellow to brown powder/crystal[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] |

| Density | 1.412 ± 0.06 g/cm³ (20 °C, 760 mmHg)[4] |

| Melting Point | 128.0 to 132.0 °C[3] |

Hazard Identification and Classification

Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. 4-Fluoro-2-methoxy-5-nitroaniline is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][4][5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2][4][5] |

GHS Pictograms and Signal Word:

Caption: GHS Hazard Communication for 4-Fluoro-2-methoxy-5-nitroaniline.

Toxicological Information

Experimental Protocols

Detailed experimental studies on the toxicology of 4-Fluoro-2-methoxy-5-nitroaniline are not publicly available. However, the hazard classifications are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the likely methodologies used to determine the observed hazards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[9][10]

-

Animal Model: Typically, the test is conducted using a small number of rats.

-

Dosing: A single dose of the substance is administered orally to the animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11]

-

Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[12]

-

Endpoint: The outcome (lethality or survival) at a given dose determines if a higher or lower dose is tested in another group of animals. The result allows for the classification of the substance into a specific toxicity class.[9]

Caption: Generalized workflow for OECD 423 Acute Oral Toxicity testing.

Skin Irritation - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation.[13]

-

Animal Model: The albino rabbit is the preferred species for this test.[14]

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal.[14]

-

Exposure: The substance is held in contact with the skin for a defined period, typically 4 hours.[14]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.[3] The reversibility of any observed effects is also assessed.[14]

Eye Irritation - OECD Test Guideline 405

This guideline is used to assess the potential of a substance to cause eye irritation or damage.[5][15]

-

Animal Model: The test is typically performed on albino rabbits.[6]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[6][16] The reversibility of any lesions is observed for up to 21 days.[5][17]

Handling, Storage, and Emergency Procedures

Safe handling and storage practices are critical to minimize exposure and risk.

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area.[4] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[4] Wear suitable personal protective equipment.[4] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, and oxidizing agents.[7] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and a lab coat are recommended. If exposure limits are exceeded, a full-face respirator should be used.[8] |

In the event of an accidental release or spill, the following general workflow should be followed:

Caption: General workflow for responding to a chemical spill.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[4] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][7]

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Always comply with local, state, and federal regulations.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. capotchem.com [capotchem.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 12. scribd.com [scribd.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the anticancer drug Mereletinib.[1] This document details various synthetic routes, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols.

Core Synthesis Pathways and Precursors

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline can be achieved through several distinct pathways, primarily starting from commercially available precursors. The choice of a specific route may depend on factors such as precursor availability, desired scale, and safety considerations. The most common precursors are 4-fluoro-2-methoxyaniline, N-(4-fluoro-2-methoxyphenyl)acetamide, and 2,4-difluoro-5-nitroaniline.

Data Summary of Synthesis Routes

| Starting Material | Key Transformation(s) | Key Reagents | Yield (%) | Reference |

| 4-fluoro-2-methoxyaniline | Nitration | Concentrated H₂SO₄, concentrated HNO₃ | 93% | [1][2] |

| 4-fluoro-2-methoxyaniline | Nitration | Concentrated H₂SO₄, KNO₃ | 83.7% | [3] |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Deprotection (Hydrolysis) | Methanol, Hydrochloric acid | 73.55% | [2][4] |

| 2,4-difluoro-5-nitroaniline | Nucleophilic Aromatic Substitution (SNAr) | Methanol, Sodium methoxide | 87.6% | [2] |

| 2,4-difluoro-1-nitrobenzene | SNAr, Reduction, Acetylation, Nitration, Deprotection | Potassium tert-butoxide, Pd/C, H₂, Acetic anhydride, HNO₃, HCl | Not specified | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations.

Method 1: Direct Nitration of 4-fluoro-2-methoxyaniline

This protocol describes the direct nitration of 4-fluoro-2-methoxyaniline using a mixture of concentrated sulfuric and nitric acids.

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol, 551 mg) in dichloromethane (39.0 mL) in a round-bottom flask.[1][2]

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (1.85 mL) dropwise with continuous stirring.[1][2]

-

Following the addition of sulfuric acid, add concentrated nitric acid (5.85 mmol, 267 µL) dropwise while maintaining the temperature with the ice bath.[1][2]

-

Stir the reaction mixture for 3 hours under ice-cooling.[1][2]

-

After 3 hours, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH of the mixture reaches 8.[1][2]

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[1][2]

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product.[1][2]

Method 2: Nitration of 4-fluoro-2-methoxyaniline with Potassium Nitrate

This alternative nitration method utilizes potassium nitrate in concentrated sulfuric acid.

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C in a suitable reaction vessel.[3]

-

Ensure the solid is completely dissolved.

-

Slowly add a solution of potassium nitrate (5.91g) in concentrated sulfuric acid.[3]

-

Maintain the reaction temperature and continue stirring for 2 hours.[3]

-

Pour the reaction mixture into ice water.

-

Adjust the pH to 8.0-9.0 with sodium hydroxide (NaOH) solution, which will cause the product to precipitate.[3]

-

Filter the solid and dry to obtain the final product.[3]

Yield: 22.0g (83.7%).[3]

Method 3: Deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide

This method involves the acidic hydrolysis of an acetyl-protected precursor.

Procedure:

-

In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (400 ml).[2][4]

-

Add hydrochloric acid to the mixture at a temperature of 25-35°C.[2][4]

-

Heat the reaction mixture to reflux and maintain for 3.0-5.0 hours.[2][4]

-

Completely distill off the solvent under vacuum.

-

Cool the remaining mass to 10°C and stir for 2.0-3.0 hours to encourage precipitation.[2][4]

-

Filter the solid and transfer it to another flask containing water (500 ml).[2][4]

-

Adjust the pH of the suspension to 9.0 with NaOH solution.

-

Wash the organic layer with a brine solution and dry over anhydrous sodium sulfate.[2]

-

Distill off the solvent under vacuum.

-

Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.[2]

-

Filter the solid, wash with petroleum ether (250 ml), and dry at 50-60°C for 3-5 hours.[2]

Yield: 240 g (73.55%).[2]

Method 4: Nucleophilic Aromatic Substitution of 2,4-difluoro-5-nitroaniline

This approach utilizes a nucleophilic aromatic substitution reaction with sodium methoxide.

Procedure:

-

Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).[2]

-

Add sodium methoxide (1.30 g, 24 mmol) to the solution at room temperature.[2]

-

Stir the reaction mixture for 48 hours.[2]

-

After the reaction is complete, add water (100 mL) and extract the product with dichloromethane (3 x 100 mL).[2]

-

Combine the organic phases and wash with saturated brine (100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl acetate = 6:1) to obtain a red solid.[2]

Yield: 3.26 g (87.6%).[2]

Synthesis Pathway Visualizations

The following diagrams illustrate the core synthetic routes to 4-fluoro-2-methoxy-5-nitroaniline.

References

A Technical Guide to the Reactivity of the Aniline Group in 4-Fluoro-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the aniline functional group in 4-Fluoro-5-methoxy-2-nitroaniline. This molecule is a substituted aniline of interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules. Its reactivity is governed by the interplay of electronic and steric effects of its substituents: a strongly deactivating ortho-nitro group, a moderately activating para-methoxy group, and a weakly deactivating meta-fluoro group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is presented in Table 1. The latter is a well-studied intermediate in the synthesis of the anticancer drug Osimertinib.[1][2]

| Property | This compound | 4-Fluoro-2-methoxy-5-nitroaniline |

| Molecular Formula | C₇H₇FN₂O₃ | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol | 186.14 g/mol [3] |

| Appearance | Likely a crystalline solid | Pale yellow to red crystalline powder[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[5] | Sparingly soluble in water, soluble in organic solvents.[5] |

| CAS Number | 1075705-01-9 (isomer dependent) | 1075705-01-9[4] |

Electronic Effects and Reactivity of the Aniline Group

The reactivity of the aniline group in this compound is significantly influenced by the electronic nature of the substituents on the aromatic ring.

-

Nitro Group (-NO₂): The nitro group at the ortho position is a strong electron-withdrawing group (-I, -M effect). It markedly decreases the electron density on the benzene ring and, consequently, on the nitrogen atom of the aniline group. This deactivation makes the aniline group less nucleophilic and less basic compared to unsubstituted aniline.

-

Methoxy Group (-OCH₃): The methoxy group at the para position is an electron-donating group (+M > -I effect). It increases the electron density on the aromatic ring, which partially counteracts the deactivating effect of the nitro group.

-

Fluoro Group (-F): The fluorine atom at the meta position has a dual effect. It is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring.

The overall reactivity of the aniline group is therefore a balance of these competing electronic effects. The strong deactivation by the ortho-nitro group is the dominant factor, rendering the aniline group significantly less reactive than in aniline itself.

Key Reactions of the Aniline Group

The aniline group in this compound can undergo several characteristic reactions, although the reaction conditions may need to be adjusted to account for its reduced nucleophilicity.

Acylation

Acylation of the aniline group to form an amide is a common protection strategy, particularly when subsequent harsh reaction conditions, such as nitration, are employed.[6] The resulting amide is less susceptible to oxidation.

Experimental Protocol: Acylation of a Substituted Aniline (Adapted for this compound)

This protocol is adapted from the acylation of the related isomer, 4-fluoro-2-methoxyaniline.[7]

Materials:

-

This compound

-

Acetic anhydride

-

Acetic acid

-

Water

-

Ethyl acetate

Procedure:

-

In a dry round-bottom flask, dissolve this compound in acetic acid.

-

Stir the reaction mass at room temperature (25-30°C) for 10-15 minutes.

-

Slowly add acetic anhydride to the reaction mass over a period of 1-2 hours, maintaining the temperature between 25-35°C.

-

Heat the reaction mass to 90°C and stir at this temperature for 3-5 hours.

-

After the reaction is complete, cool the mixture and decompose it by adding water.

-

Stir the aqueous mixture at room temperature for 1-2 hours to precipitate the product.

-

Filter the solid product and wash it with water.

-

The product can be further purified by extraction with ethyl acetate and subsequent recrystallization.

Diazotization

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can be used to introduce a variety of functional groups onto the aromatic ring. Due to the electron-withdrawing nature of the nitro group, the diazotization of nitroanilines often requires careful control of reaction conditions.[8]

Experimental Protocol: Diazotization of a Nitroaniline (Adapted for this compound)

This protocol is a general procedure adapted from the diazotization of 2-Methyl-5-nitroaniline.[8]

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Ice

-

Sulfamic acid or urea

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in a mixture of distilled water and concentrated hydrochloric acid.

-

Cool the suspension in an ice-salt bath to an internal temperature of 0-5°C.

-

Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not rise above 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

If the test is positive, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.

-

The resulting cold diazonium salt solution should be used immediately in subsequent reactions.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the key reactions discussed.

Caption: Workflow for the acylation of this compound.

Caption: Workflow for the diazotization of this compound.

Conclusion

The reactivity of the aniline group in this compound is significantly attenuated by the presence of the ortho-nitro group. However, it remains a viable functional group for synthetic transformations such as acylation and diazotization, provided that appropriate reaction conditions are employed. The protocols and data presented in this guide, though in part adapted from closely related isomers, provide a solid foundation for researchers and drug development professionals working with this and similar substituted anilines. Further experimental investigation is warranted to fully characterize the quantitative aspects of its reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

The Double-Edged Sword: Unveiling the Biological Potential of Substituted Nitroanilines

A Technical Guide for Researchers and Drug Development Professionals

Substituted nitroanilines, a class of aromatic compounds characterized by a nitro group and an amino group attached to a benzene ring, have emerged as a compelling scaffold in medicinal chemistry. The electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group, along with the potential for diverse substitutions, endows these molecules with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of substituted nitroanilines, with a focus on their promising anticancer and antimicrobial properties. We delve into their mechanisms of action, present quantitative activity data, and provide detailed experimental protocols to facilitate further research and development in this exciting field.

A Versatile Pharmacophore: Anticancer and Antimicrobial Activities

The biological activities of substituted nitroanilines are predominantly linked to the bioreductive activation of the nitro group, a process that is particularly favored in the hypoxic environments of solid tumors and within microbial cells.[1] This activation transforms the relatively inert parent compound into highly reactive cytotoxic species.

Anticancer Potential: Exploiting Hypoxia for Targeted Therapy

The selective activation of nitroanilines in low-oxygen conditions makes them attractive candidates for the development of hypoxia-activated prodrugs for cancer therapy.[1] Enzymatic reduction of the nitro group, primarily by nitroreductase enzymes, generates reactive nitroso and hydroxylamine intermediates that can induce DNA damage and trigger apoptotic cell death in cancer cells.[2]

Antimicrobial Efficacy: A Weapon Against Pathogens

Similarly, the antimicrobial activity of nitroaniline derivatives stems from their reduction by microbial nitroreductases.[3] This process leads to the formation of cytotoxic metabolites that can disrupt cellular processes and lead to the death of bacteria and fungi.[4]

Quantitative Analysis of Biological Activity

The potency of substituted nitroanilines is highly dependent on the nature and position of the substituents on the aniline ring. The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various derivatives.

Table 1: Anticancer Activity of Selected Substituted Nitroanilines

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | N-(4-Methylphenyl)-2-nitroaniline | HCT116 | 0.0059 | [1] |

| 1b | N-(4-(Dimethylamino)phenyl)-2-nitroaniline | HCT116 | 8.7 | [1] |

| 2a | 2,4-Dinitroaniline mustard derivative | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |

| 3a | Pyrimidine derivative of 2-nitroaniline | Mer Kinase | 0.0185 | [1] |

| 3b | Pyrimidine derivative of 2-nitroaniline | c-Met Kinase | 0.0336 | [1] |

| - | 2-Nitroaniline | - | 180 (EC50) | [5] |

| - | 3-Nitroaniline | - | 250 (EC50) | [5] |

| - | 4-Nitroaniline | - | 210 (EC50) | [5] |

Table 2: Antimicrobial Activity of Selected Substituted Nitroanilines

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline | Bacillus subtilis | 5.0 | [3] |

| Escherichia coli | 5.0 | [3] | ||

| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one | Salmonella Typhimurium | 8-60 | [3] |

| Staphylococcus aureus | 8-60 | [3] | ||

| 4-nitro-1,2-phenylenediamine metal complex | Zn(II) complex | Streptococcus mutans | Inhibition zone: 40.7 mm | [6] |

| Nitrated benzothiazole | - | Pseudomonas aeruginosa | Significant activity | [6] |

| 5-nitro-1,10-phenantroline | - | Mycobacterium tuberculosis | 0.78 µM | [6] |

Mechanisms of Action: From Bioreduction to Cell Death

The key to the biological activity of substituted nitroanilines lies in the enzymatic reduction of the nitro group. This process is a double-edged sword: essential for activating the compound's therapeutic effects but also a potential source of toxicity.

Bioreductive Activation

Within hypoxic tumor cells or microbial environments, NAD(P)H-dependent nitroreductases catalyze the reduction of the nitro group.[1] Oxygen-insensitive (Type I) nitroreductases, found in many bacteria and some tumor cells, carry out a two-electron reduction, sequentially forming nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[2] Oxygen-sensitive (Type II) nitroreductases, on the other hand, perform a one-electron reduction to a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle, generating reactive oxygen species (ROS).[2]

Caption: Bioreductive activation of substituted nitroanilines by Type I nitroreductases.

Induction of Apoptosis

The reactive hydroxylamine intermediates generated during bioreduction are potent electrophiles that can covalently bind to DNA, forming adducts and causing DNA damage.[2] This damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis. The intrinsic apoptotic pathway is often activated, involving the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.

Caption: Signaling pathway for nitroaniline-induced apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the synthesis of a representative substituted nitroaniline and for key biological assays.

Synthesis of N-(4-Methylphenyl)-2-nitroaniline

Materials:

-

2-Chloronitrobenzene

-

p-Toluidine (4-methylaniline)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine 2-chloronitrobenzene (1 mmol), p-toluidine (1.2 mmol), and potassium carbonate (2 mmol) in 10 mL of DMF.

-

Heat the reaction mixture to 120°C and stir for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain N-(4-methylphenyl)-2-nitroaniline as a solid.

Cytotoxicity Assessment: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Substituted nitroaniline compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted nitroaniline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Substituted nitroaniline compound dissolved in a suitable solvent

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution: Prepare serial two-fold dilutions of the substituted nitroaniline compound in the appropriate broth medium directly in the 96-well plate.

-

Inoculation: Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) and add 50 µL to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Substituted nitroanilines represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their mechanism of action, centered on bioreductive activation, offers opportunities for targeted therapies. The quantitative data presented in this guide highlights the importance of structure-activity relationship studies in optimizing the potency and selectivity of these derivatives. The provided experimental protocols serve as a foundation for researchers to further explore and validate the therapeutic potential of this versatile chemical scaffold. Future research should focus on the design and synthesis of new derivatives with improved pharmacological profiles, a deeper investigation into their detailed mechanisms of action and potential resistance pathways, and preclinical and clinical evaluations of the most promising candidates.

References

Methodological & Application

Application Note: Protocols for the Nitration of 4-fluoro-2-methoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-fluoro-2-methoxy-5-nitroaniline is a key organic intermediate in the synthesis of various substituted benzene products and pharmaceutical compounds, including third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Osimertinib.[1][2] Its synthesis is a critical step in the development of these therapeutics. This document provides detailed experimental protocols for the nitration of 4-fluoro-2-methoxyaniline to produce 4-fluoro-2-methoxy-5-nitroaniline. Two primary methods are presented: a direct nitration and a more controlled procedure involving an acetyl-protecting group strategy, which can mitigate side reactions such as oxidation of the amino group.[3][4]

Experimental Protocols

Two distinct methodologies for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline are detailed below.

Method A: Direct Nitration

This protocol outlines the direct nitration of 4-fluoro-2-methoxyaniline using a nitrating agent in concentrated sulfuric acid. This method is rapid but requires careful temperature control to minimize side-product formation.

Materials:

-

4-fluoro-2-methoxyaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium nitrate (KNO₃) or concentrated nitric acid (HNO₃)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl Acetate

-

Saturated sodium bicarbonate solution